molecular formula C9H7ClN2 B1626864 2-Chloro-5-methylquinoxaline CAS No. 61148-17-2

2-Chloro-5-methylquinoxaline

Cat. No.: B1626864
CAS No.: 61148-17-2
M. Wt: 178.62 g/mol
InChI Key: GYSCSMIVGRTCQY-UHFFFAOYSA-N
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Description

2-Chloro-5-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of quinoxalines, including this compound, has been a subject of extensive research. Various synthetic routes have been developed, with a prime focus on green chemistry and cost-effective methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools and databases such as ChemSpider , MolView , and others. These platforms provide a comprehensive view of the molecular structure, including 3D models .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, involving a multitude of species and a vast array of reaction products . Understanding these reactions requires a deep understanding of chemical kinetics and reaction mechanisms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.62 . Its physical and chemical properties can be influenced by factors such as feedstock choice and pyrolysis temperature . More detailed properties can be obtained from databases like ChemicalBook .

Scientific Research Applications

Antimicrobial Activity

2-Chloro-5-methylquinoxaline, also referred to as 2-Chloro-3-methylquinoxaline, has been explored for its antimicrobial properties. Singh et al. (2010) synthesized various quinoxaline derivatives by modifying this compound, aiming to enhance its antimicrobial activity. These derivatives were tested against a range of microorganisms, showing promising results in combating bacterial infections (Singh, Deivedi, Hashim, & Singhal, 2010).

Anti-inflammatory Properties

The compound's potential in anti-inflammatory applications has been investigated. Singh et al. (2010) also created thioether derivatives of this compound and assessed their effectiveness in reducing inflammation. The results indicated that some of these derivatives exhibited significant anti-inflammatory activity, making them potential candidates for treating inflammatory conditions (Singh, Dharmch, Prasad, Hashim, S. Riaz, Singhal, & R. Gopal, 2010).

Molecular Transformations and Reactions

Research by Badr et al. (1983) demonstrated that this compound reacts with various nucleophilic reagents, forming different molecular structures. This study highlighted the compound's versatility in chemical reactions, useful in developing novel chemical entities for diverse applications (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).

Synthesis and Characterization

Studies on this compound have also focused on its synthesis and the characterization of its derivatives. This includes research on its chromatographic properties and interactions with other chemical compounds, contributing to a deeper understanding of its chemical behavior and potential applications in various scientific fields (McLellan & Thornalley, 1992).

Safety and Hazards

While specific safety and hazard data for 2-Chloro-5-methylquinoxaline were not found, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoxalines, including 2-Chloro-5-methylquinoxaline, have immense significance in organic and medicinal chemistry due to their versatile applications . They are crucial components in drugs used to treat various diseases and have potential for further exploration in medicinal chemistry . The future directions in this field involve the development of more efficient synthetic routes and the exploration of novel applications .

Properties

IUPAC Name

2-chloro-5-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-9(6)11-5-8(10)12-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCSMIVGRTCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506873
Record name 2-Chloro-5-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61148-17-2
Record name 2-Chloro-5-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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